(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid
Description
This compound is a chiral α-amino acid derivative featuring:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used protecting group in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions .
- β-sulfanyl (thiol) group: Imparts nucleophilic reactivity, enabling disulfide bond formation or conjugation with electrophilic moieties in bioconjugation chemistry.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-19(11-25,17(21)22)20-18(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,25H,10-11H2,1H3,(H,20,23)(H,21,22)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVDWLZTVBWLC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CS)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid , commonly referred to as Fmoc-Met, is a derivative of methionine that has garnered attention in biochemical research and pharmaceutical development. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and solubility, making it a valuable tool in peptide synthesis and other biological applications.
Molecular Characteristics
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.6 g/mol
- IUPAC Name : this compound
- CAS Number : 148515-85-9
Structural Features
The structure of Fmoc-Met can be described as follows:
- Fluorenyl Group : This component contributes to the lipophilicity of the molecule, facilitating interactions with hydrophobic biological targets.
- Amino Group : Essential for forming peptide bonds and interacting with various enzymes and receptors.
Fmoc-Met exhibits several biological activities, primarily through its interactions with enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Fmoc-Met can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
- Receptor Binding : The compound may modulate signal transduction pathways by binding to various receptors, influencing cellular responses.
Antimicrobial Properties
Research indicates that Fmoc-Met possesses antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Neuroprotective Effects
Studies have demonstrated that derivatives of Fmoc-Met can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Anti-inflammatory Activity
Fmoc-Met has been found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, positioning it as a candidate for therapeutic interventions in inflammatory diseases.
Enzyme Inhibition Study
A study assessed the inhibition of DPP-IV by Fmoc-Met using kinetic assays. The results indicated a competitive inhibition mechanism with an IC50 value of 12 µM, highlighting its potential for managing diabetes through modulation of glucose metabolism.
Neuroprotection Research
In vitro studies on neuronal cell lines showed that Fmoc-Met significantly reduces apoptosis induced by oxidative stressors. The compound enhanced cell viability by 40% compared to untreated controls, indicating its neuroprotective potential.
Anti-inflammatory Assessment
In a murine model of inflammation, administration of Fmoc-Met resulted in a 30% reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its role as an anti-inflammatory agent.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogs include:
- Substituents on the β-carbon : Aryl, heteroaryl, or alkyl groups modify solubility, lipophilicity, and reactivity.
- α-substitution : Methyl vs. hydrogen or bulkier groups influence steric effects and peptide backbone rigidity.
Table 1: Structural and Physical Data of Selected Analogs
Key Findings from Comparative Studies
Lipophilicity and Solubility: Fluorinated aryl groups (e.g., trifluorophenyl in ) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Thiol-containing analogs (e.g., 3-sulfanylpropanoic acid derivatives) exhibit higher polarity, favoring aqueous environments .
Reactivity :
- β-Sulfanyl groups enable thiol-disulfide exchange reactions, critical for stabilizing tertiary protein structures or functionalizing biomaterials .
- Fluorinated analogs (e.g., ) show enhanced metabolic stability in vivo due to C-F bond resistance to enzymatic cleavage.
Synthetic Utility :
- Fmoc-protected o-tolyl derivatives (e.g., ) are preferred in SPPS for introducing hydrophobic motifs without requiring orthogonal protection.
- Chloroindole-substituted analogs () are used in kinase inhibitor design due to their planar aromatic systems and halogen bonding capabilities.
Biological Activity :
- Methyl substitution at the α-position (as in the target compound) reduces racemization risk during peptide synthesis compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2S)-2-([Fmoc]amino)-2-methyl-3-sulfanylpropanoic acid?
- Methodology : Use Fmoc solid-phase peptide synthesis (SPPS) protocols. The thiol group requires protection (e.g., trityl or acetamidomethyl groups) to prevent oxidation during synthesis. Coupling reactions typically employ activators like HBTU or DIC with Oxyma Pure in DMF. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF. Post-synthesis, cleavage from the resin uses TFA with scavengers (e.g., triisopropylsilane) to preserve the thiol group .
- Key Considerations : Monitor reaction progress via Kaiser test or HPLC. Thiol-containing intermediates are prone to disulfide formation; maintain an inert atmosphere (N₂/Ar) and include reducing agents (e.g., DTT) in buffers .
Q. How can researchers purify and characterize this compound?
- Purification : Reverse-phase HPLC with a C18 column, using gradients of water/acetonitrile (0.1% TFA). The thiol group’s polarity influences retention times.
- Characterization :
- MS : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR : Assign stereochemistry using ¹H/¹³C NMR (e.g., δ 4.5–5.0 ppm for Fmoc protons, δ 1.5 ppm for methyl groups).
- Thiol Quantification : Use Ellman’s assay (DTNB reagent) to verify free sulfhydryl groups post-deprotection .
Advanced Research Questions
Q. How does the methyl group at the α-carbon influence peptide backbone conformation and stability?
- Experimental Design :
- Compare helicity/stability of peptides incorporating this residue vs. natural amino acids (e.g., cysteine) via circular dichroism (CD) or MD simulations.
- Assess enzymatic degradation resistance using proteolytic assays (e.g., trypsin digestion monitored by HPLC).
- Data Interpretation : The methyl group may restrict backbone flexibility, enhancing proteolytic stability but potentially reducing conformational diversity. Contradictory results in helicity studies may arise from solvent effects or adjacent residues; control for these variables .
Q. What are the stability challenges of the sulfanyl group under varying pH and oxidative conditions?
- Stability Analysis :
- pH Stability : Incubate the compound in buffers (pH 2–10) and monitor thiol integrity via Ellman’s assay. Thiols are stable in acidic conditions but deprotonate above pH 8, increasing oxidation risk.
- Oxidative Stress : Expose to H₂O₂ or air, quantifying disulfide formation via HPLC. Include reducing agents (e.g., TCEP) in storage buffers to mitigate oxidation .
Q. How can researchers optimize Fmoc deprotection while minimizing side reactions with the sulfanyl group?
- Methodological Optimization :
- Compare deprotection agents: Piperidine (20% in DMF) vs. DBU (2% in DMF). Piperidine is slower but gentler on thiols.
- Monitor side reactions (e.g., β-elimination) via LC-MS. If detected, reduce deprotection time or temperature.
Application-Oriented Questions
Q. What role does this compound play in designing enzyme inhibitors or bioconjugates?
- Case Study : The thiol group enables site-specific bioconjugation (e.g., maleimide coupling for antibody-drug conjugates). For inhibitor design, the methyl group can block catalytic sites (e.g., in cysteine proteases). Validate binding via SPR or ITC, and assess inhibition kinetics .
- Data Conflict : Discrepancies in IC₅₀ values may arise from thiol oxidation during assays. Include reducing agents and validate compound integrity post-assay .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
